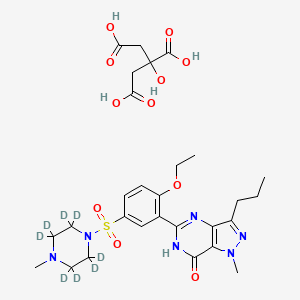

Sildenafil D8 citrate

Descripción

Overview of Sildenafil (B151) Citrate (B86180) and its Fundamental Research Context

Sildenafil citrate is the citrate salt of sildenafil, a compound classified as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). medchemexpress.comresearchgate.netmdpi.com The chemical name for sildenafil is 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine. pharmaffiliates.comvivanls.com Its primary mechanism of action involves inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comnih.gov By preventing cGMP breakdown, sildenafil enhances the effects of the nitric oxide (NO)/cGMP pathway, leading to smooth muscle relaxation and vasodilation. researchgate.netnih.gov

Initially investigated for its potential in treating cardiovascular conditions like hypertension and angina pectoris, the compound's distinct pharmacological effects led to its development for other research applications. researchgate.netmdpi.com Today, it serves as a cornerstone for research into erectile dysfunction and pulmonary arterial hypertension. pharmaffiliates.comnih.gov Its well-defined interaction with the cGMP pathway makes it an invaluable tool for studying various physiological processes regulated by this signaling molecule, including vasodilation, neuroprotection, and calcium homeostasis. mdpi.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i10D2,11D2,12D2,13D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYFTQMQPDXOT-ZQAWUFKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Chemical Synthesis and Deuterium Incorporation Strategies for Sildenafil D8 Citrate

Historical Perspectives on Sildenafil (B151) Citrate (B86180) Synthetic Pathways

Evolution of Synthetic Methodologies for the Core Sildenafil Structure

Further advancements in the synthesis of the sildenafil core have been driven by the principles of green chemistry, aiming to enhance environmental performance during manufacturing. nih.gov Researchers have explored novel methodologies, such as using arylacetic acid as an acyl source in water for the key pyrazolo[4,3-d]pyrimidin-7-one ring formation, which offers a more environmentally benign approach. rsc.org Other modern strategies include visible-light-mediated photocatalytic aerobic oxidative synthesis, which avoids the use of toxic oxidants and transition metals for constructing the pyrazolo[4,3-d]pyrimidin-7-one core. rsc.org These evolving strategies reflect a continuous effort to make the synthesis of sildenafil more efficient, cost-effective, and environmentally sustainable. nih.govrsc.org

Design and Execution of Synthetic Routes for Sildenafil-d8

Strategic Placement of Deuterium (B1214612) Atoms within the Sildenafil Molecular Scaffold

The design of deuterated sildenafil analogs, such as Sildenafil-d8, involves the strategic replacement of hydrogen atoms with deuterium at specific positions within the molecule. This substitution is not random; it is a deliberate strategy to alter the compound's metabolic profile. The primary sites of metabolism in sildenafil are the N-demethylation of the piperazine (B1678402) ring and the oxidation of the n-propyl and ethoxy groups. wikipedia.orgdrugbank.com

In Sildenafil-d8, the deuterium atoms are typically incorporated into the N-methyl group of the piperazine moiety and the ethyl group of the ethoxy chain. This placement is intended to slow down the metabolic breakdown of the molecule at these key positions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect. This effect can make the cleavage of C-D bonds slower than C-H bonds, thereby reducing the rate of metabolism and potentially altering the pharmacokinetic properties of the drug.

The primary circulating metabolite of sildenafil is formed through N-demethylation. drugbank.com By deuterating the N-methyl group (creating a -CD3 group), the rate of this metabolic pathway can be significantly reduced. Similarly, deuteration of the ethoxy group (creating a -OCD2CD3 group) targets another site of metabolic activity. This strategic deuteration aims to create a more stable molecule with a potentially longer half-life and altered clearance profile compared to its non-deuterated counterpart, which is useful in pharmacokinetic studies and as an internal standard for analytical purposes.

Practical Synthetic Methodologies for [2H8]Sildenafil and Related Deuterated Analogs

The synthesis of Sildenafil-d8, where the deuteration is on the N-methyl and ethoxy groups, necessitates the use of deuterated starting materials. For the piperazine portion, N-methyl-d3-piperazine is a required precursor. This can be synthesized through various methods, including the reaction of piperazine with a deuterated methylating agent like iodomethane-d3.

For the ethoxy group, a deuterated equivalent of 2-ethoxybenzoic acid is needed, such as 2-(ethoxy-d5)benzoic acid. The synthesis of this precursor involves the use of a deuterated ethylating agent, for example, iodoethane-d5 (B31937) or ethyl-d5 tosylate, to alkylate a suitable phenol (B47542) precursor. These deuterated reagents are commercially available from specialized chemical suppliers. The core pyrazole (B372694) and pyrimidinone rings are typically assembled using non-deuterated precursors as in the standard sildenafil synthesis.

Once the deuterated precursors are obtained, they are integrated into the sildenafil synthesis. For instance, following the convergent commercial synthesis, the deuterated 2-(ethoxy-d5)benzoic acid derivative would be carried through the chlorosulfonation and subsequent steps. The final key step is the condensation of the chlorosulfonyl intermediate with N-methyl-d3-piperazine. mdpi.com

The reaction conditions for coupling the deuterated fragments are critical for ensuring high yield and maintaining high isotopic purity. Optimization involves careful control of temperature, reaction time, and stoichiometry of reactants. For the final coupling reaction, conditions are typically maintained at a controlled temperature, for example, 20-25 °C, and the reaction progress is monitored to ensure completion. mdpi.com

Precursor Synthesis and Deuteration Techniques

Synthetic Routes for Deuterated Sildenafil Metabolites

The synthesis of deuterated standards of sildenafil metabolites is crucial for their use as internal standards in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net The stable isotope-labeled compounds allow for accurate quantification in biological samples during drug metabolism and pharmacokinetic studies. researchgate.neturan.ua A detailed synthetic procedure for N-desmethyl [2H8]sildenafil has been developed, providing a practical route to this important analytical standard. researchgate.netresearchgate.net

The synthetic approach to N-desmethyl [2H8]sildenafil starts from the key intermediate, 2-ethoxyphenyl-pyrazolo[4,3-d]pyrimidin-7-one-5-sulphonylchloride. researchgate.net This intermediate is reacted with an excess of piperazine-d8. researchgate.net This reaction leads to the formation of N-desmethyl [2H8]sildenafil. researchgate.net The use of an excess of the deuterated piperazine helps to drive the reaction to completion and ensure the incorporation of the deuterated moiety. researchgate.net

This method provides a direct route to the N-desmethylated metabolite without requiring a demethylation step from a deuterated sildenafil precursor. researchgate.net The resulting N-desmethyl [2H8]sildenafil can then be used as a starting material itself to synthesize [2H8]sildenafil via alkylation with methyl iodide (CH₃I), demonstrating the versatility of the intermediate. researchgate.net

The identity and purity of the synthesized deuterated standards are confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). researchgate.net Research findings have reported high purity levels for the synthesized compounds. researchgate.net

Research Findings for Deuterated Sildenafil Derivatives

| Compound | HPLC Purity | Deuterium Incorporation | Key Analytical Techniques |

| [2H8]Sildenafil | >98% | >98% | ¹H NMR, ¹³C NMR, MS, HPLC |

| [2H3]Sildenafil | >98% | >99% | ¹H NMR, ¹³C NMR, MS, HPLC |

| N-desmethyl [2H8]Sildenafil | Not specified in source | Not specified in source | MS |

Table based on data from Bolla, R. S., et al. (2018). researchgate.net

The successful synthesis provides material of acceptable quality for use as internal standards in bioanalytical studies. researchgate.net While commercial synthesis of sildenafil has been optimized over time, the experimental procedures for creating specific, deuterated major active metabolites like N-desmethyl [2H8]sildenafil were not widely published until recently. researchgate.netnih.gov This synthesis fills a significant gap for researchers conducting metabolic studies on sildenafil. researchgate.net

Iii. Advanced Analytical Methodologies for Sildenafil D8 Citrate Research

Mass Spectrometry (MS) Applications in Deuterated Sildenafil (B151) Research

Mass spectrometry is a cornerstone in the analysis of deuterated sildenafil, providing unparalleled sensitivity and selectivity for its detection and quantification in complex matrices. Its applications range from quantitative bioanalytical assays to in-depth metabolomics studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the precise quantification of sildenafil and its metabolites in biological samples. nih.govrsc.orgpsu.edunih.gov This method combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.

In quantitative bioanalysis, the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise results. texilajournal.comaptochem.comresearchgate.net Sildenafil-d8, a deuterated analog of sildenafil, serves as an ideal internal standard in LC-MS/MS assays for the quantification of sildenafil and its primary metabolite, N-desmethyl sildenafil. nih.govrsc.orgpsu.edunih.govuran.ua

The key advantage of using a deuterated internal standard like Sildenafil-d8 is that it shares nearly identical physicochemical properties with the analyte of interest (sildenafil). aptochem.comresearchgate.net This includes similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer's ion source. aptochem.com By co-eluting with the analyte, Sildenafil-d8 effectively compensates for variations that can occur during sample preparation, such as extraction losses, and for matrix effects that might suppress or enhance the ionization of the analyte. texilajournal.comclearsynth.com This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, leading to robust and reliable quantification. aptochem.com

Several validated LC-MS/MS methods have been developed for the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma, consistently employing Sildenafil-d8 as the internal standard. nih.govrsc.orgpsu.edunih.gov These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) typically in the low ng/mL range, and have been successfully applied to pharmacokinetic studies. nih.govnih.gov For instance, one method reported a linear calibration curve over the range of 2.00–1,000 ng/ml for sildenafil with a correlation coefficient greater than 0.99. nih.gov Another study demonstrated intra- and inter-day precision with relative standard deviations below 6.5% for sildenafil. nih.gov

Table 1: Application of Sildenafil-d8 as an Internal Standard in LC-MS/MS Assays

| Analyte(s) | Internal Standard | Matrix | Key Findings | Reference(s) |

| Sildenafil, N-desmethyl sildenafil | Sildenafil-d8 | Human Plasma | Developed a sensitive and selective LC-MS/MS method; successfully applied to a pharmacokinetic study. | nih.gov |

| Sildenafil, N-desmethyl sildenafil | Sildenafil-d8, N-desmethyl sildenafil-d8 | Human Plasma | Validated a method over a linear range of 1.0–1000.0 ng/ml for sildenafil; successfully used for a bioequivalence study. | rsc.orgpsu.edu |

| Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil | Sildenafil-d8 | Human Plasma | Developed a highly sensitive method with an LLOQ of 1.0 ng/mL; applied to bioequivalence studies. | nih.gov |

| Sildenafil, UK-103,320 (N-desmethyl sildenafil) | Sildenafil-d8 | Postmortem Fluids and Tissues | Established a reliable method for quantitation in forensic toxicology cases. | erau.edu |

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. nih.gov In MRM, the first quadrupole of the mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte or its deuterated analog), which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific product ion that is characteristic of the precursor ion. This process of selecting a specific precursor-to-product ion transition significantly reduces background noise and enhances the selectivity of the analysis. sciex.com.cn

For the analysis of sildenafil and its deuterated analog, Sildenafil-d8, specific MRM transitions are monitored. The precursor ion for sildenafil is typically the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 475.2 or 475.4. nih.govrsc.orgpsu.edu For Sildenafil-d8, the precursor ion is observed at m/z 483.3 or 483.4, reflecting the mass increase due to the eight deuterium (B1214612) atoms. nih.govrsc.orgpsu.edu Upon fragmentation, both sildenafil and Sildenafil-d8 can yield common product ions, such as m/z 283.3 or 283.4, which corresponds to a stable fragment of the molecule. nih.govrsc.orgpsu.edu However, in some methods, a different product ion is monitored for the internal standard to avoid any potential crosstalk. For example, one study monitored the transition m/z 483.3 → m/z 108.1 for Sildenafil-d8. nih.gov

The use of MRM allows for the simultaneous quantification of sildenafil and its metabolites, like N-desmethyl sildenafil, along with their respective deuterated internal standards, in a single chromatographic run. rsc.orgpsu.edu The high selectivity of MRM ensures that there are no interfering compounds from the biological matrix at the retention times of the analytes, leading to accurate and reliable quantification. psu.eduresearchgate.net

Table 2: MRM Transitions for Sildenafil and its Deuterated Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Sildenafil | 475.4 | 283.3 | nih.gov |

| Sildenafil-d8 | 483.3 | 108.1 | nih.gov |

| Sildenafil | 475.2 | 283.4 | rsc.orgpsu.edu |

| Sildenafil-d8 | 483.4 | 283.4 | rsc.orgpsu.edu |

| Sildenafil | 475.30 | 100.10 | nih.gov |

| Sildenafil-d8 | 483.30 | 108.10 | nih.gov |

| Sildenafil | 475 | 100, 283, 311 | sciex.com.cn |

High-Resolution Mass Spectrometry (HR-MS) has become an indispensable tool in metabolomics research, offering the ability to determine the elemental composition of unknown compounds with high mass accuracy. royalsocietypublishing.orgthermofisher.com This capability is particularly valuable in the study of drug metabolism, where the identification of novel metabolites is a key objective. researchgate.net Techniques like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap-based mass spectrometry provide the high resolving power necessary to distinguish between molecules with very similar masses. thermofisher.com

In the context of sildenafil research, HR-MS has been instrumental in expanding our understanding of its metabolic pathways. A metabolomics approach combined with HR-MS and multivariate data analysis was used to investigate the phase 1 metabolism of sildenafil in human liver microsomes. researchgate.net This study successfully identified twelve phase 1 metabolites, seven of which were novel. researchgate.net The high mass accuracy of the HR-MS system allowed for the confident elucidation of the chemical structures of these new metabolites based on their MS² fragmentation patterns. researchgate.net The novel metabolites included a reduced form of sildenafil, as well as products of N,N-deethylation, mono-oxidation, and demethanamine reactions. researchgate.net

The identification and structural characterization of metabolites and impurities are critical aspects of drug development and analysis. The use of deuterated analogs like Sildenafil-d8 can aid in these studies. When a deuterated drug is metabolized, the resulting metabolites will also be deuterated, and the mass shift can help in their identification.

HR-MS is a powerful technique for this purpose, as it can provide accurate mass measurements that allow for the determination of the elemental composition of an unknown metabolite or impurity. researchgate.netnih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide valuable structural information. bts.gov Hydrogen/deuterium exchange experiments coupled with mass spectrometry can also be used to gain insights into the structure of phototransformation products of sildenafil and its metabolites. nih.gov

Impurities in drug substances can arise from the manufacturing process or from degradation. For instance, Desethyl Sildenafil is a known impurity of sildenafil. medchemexpress.com The structural characterization of such impurities is essential for quality control. Techniques like LC-MS/MS can be used to identify and quantify these impurities. lawdata.com.twjfda-online.com

Role of Sildenafil-d8 as an Internal Standard in Quantitative Bioanalytical Assays

High-Resolution Mass Spectrometry (HR-MS) in Metabolomics Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the context of Sildenafil D8 citrate (B86180) research, NMR is invaluable for confirming the positions of deuterium labeling and for the complete structural elucidation of the molecule and its analogs. core.ac.uknih.gov

Multinuclear NMR, including ¹H, ¹³C, and ¹⁵N NMR, has been used to unequivocally characterize sildenafil base and its citrate salt in both solution and solid states. nih.govsci-hub.se Analysis of chemical shifts can reveal important structural features, such as intramolecular hydrogen bonding and the protonation sites within the molecule. sci-hub.se For example, studies have shown that in sildenafil citrate, the N25 nitrogen in the piperazine (B1678402) ring is protonated. sci-hub.se

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, has been proposed as a rapid method for the authentication and quantification of sildenafil in pharmaceutical formulations. sci-hub.se Furthermore, a combination of solid-state NMR techniques, including ¹³C/¹H correlation and ²H magic-angle spinning NMR, has been employed to characterize the role of water and its dynamics in different hydration states of sildenafil citrate. rsc.org These advanced NMR methods can provide insights into the mobility of water molecules and their exchange with the host structure, which is crucial for understanding the stability and properties of the drug substance. rsc.org The structural information obtained from NMR is complementary to that from mass spectrometry and is essential for a comprehensive understanding of deuterated compounds like Sildenafil D8 citrate. nih.govcore.ac.uk

Application of ¹H-NMR and ¹³C-MAS NMR in Deuterated Sildenafil Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled compounds like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure and environment of atoms.

¹H-NMR spectroscopy is instrumental in verifying the specific sites of deuterium incorporation in this compound. By comparing the ¹H-NMR spectrum of deuterated sildenafil with that of its non-deuterated counterpart, the absence of signals corresponding to the positions of deuterium atoms confirms successful labeling. For instance, the analysis of sildenafil has identified characteristic resonances for aromatic protons and N-CH₃ singlets, which would be absent or altered in the D8 analog. acs.org Multinuclear NMR analysis, including ¹H, ¹³C, and ¹⁵N, has been effectively used to characterize sildenafil citrate and its base in both solution and solid states. nih.govresearchgate.net These studies indicate that NMR can reveal details about intramolecular hydrogen bonds and protonation sites within the molecule. nih.govsci-hub.se

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is particularly valuable for analyzing pharmaceutical formulations directly in their solid dosage forms. nih.govsci-hub.se This technique can identify and quantify the active pharmaceutical ingredient (API) and can also detect differences in the crystalline structure and excipient composition between genuine and counterfeit products. nih.gov The differences observed in ¹³C chemical shifts between the solution and solid-state spectra provide insights into the rigidity and conformational changes of the sildenafil molecule. researchgate.net

| NMR Technique | Application in this compound Research | Key Findings from Sildenafil Studies |

| ¹H-NMR | Verification of deuterium labeling sites, structural confirmation. | Identifies characteristic proton signals, confirms molecular structure. acs.orgresearchgate.netresearchgate.net |

| ¹³C-MAS NMR | Analysis of solid-state structure, identification in formulations, detection of polymorphism. | Distinguishes between sildenafil base and citrate, identifies excipients in tablets. sci-hub.senih.gov |

| Multinuclear NMR | Comprehensive structural analysis, understanding of intermolecular interactions. | Reveals details on hydrogen bonding and protonation sites. nih.govresearchgate.net |

Investigating Molecular Interactions and Conformations via Deuterium Labeling

Deuterium labeling is a powerful tool for investigating non-covalent interactions and conformational dynamics of molecules. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, providing a probe to study its behavior.

In the context of sildenafil research, deuterium labeling can help in understanding the molecule's interaction with its biological target, phosphodiesterase type 5 (PDE5). drugbank.com The changes in vibrational frequencies upon deuterium substitution can be monitored using techniques like infrared spectroscopy to study hydrogen bonding. Analysis of chemical shifts in NMR spectra of deuterated sildenafil can indicate which parts of the molecule are involved in intermolecular hydrogen bonds. nih.govsci-hub.se For example, studies on sildenafil citrate have shown the presence of intermolecular OH···N hydrogen bonds involving specific nitrogen atoms in the solid state. nih.govsci-hub.se

Furthermore, techniques like two-dimensional diffusion ordered spectroscopy (2D DOSY) ¹H NMR can be used to analyze complex mixtures containing sildenafil, helping to distinguish between different formulations and identify adulterants. aust.edu.sy This method provides information on the formulation process by detecting various excipients, offering a detailed "signature" of the product. aust.edu.sy

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for the separation, identification, and quantification of sildenafil and its analogs in various matrices. The use of deuterated standards like this compound is crucial for achieving high accuracy and precision in these analyses.

High-Performance Liquid Chromatography (HPLC) in Conjunction with Deuterated Standards

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a primary method for the quantitative analysis of sildenafil and its metabolites in biological fluids. uran.uapsu.eduresearchgate.netnih.gov this compound serves as an ideal internal standard in these assays. uran.uapsu.edunih.govnih.goverau.edu Because it has nearly identical chemical properties and retention time to the non-deuterated analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement in the MS source. psu.edu However, it is easily distinguished by its higher mass-to-charge ratio (m/z). uran.uanih.gov

Several validated HPLC-MS/MS methods have been developed for the simultaneous quantification of sildenafil and its metabolites, such as N-desmethyl sildenafil, in human plasma. uran.uapsu.edunih.gov These methods demonstrate high sensitivity, specificity, and reliability, with linear calibration curves over wide concentration ranges. uran.uapsu.edunih.govnih.gov For instance, one method reported a linear range of 1.0–1000.0 ng/ml for sildenafil. psu.edu The use of Sildenafil-d8 as an internal standard ensures accurate quantification, which is essential for pharmacokinetic and bioequivalence studies. uran.uanih.govnih.gov

| HPLC Method Parameter | Typical Conditions for Sildenafil Analysis | Reference |

| Column | C18 (e.g., Zorbax SB C18, ACQUITY UPLC BEH C18) | psu.edunih.govnih.gov |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) | psu.edunih.govnih.govoup.com |

| Detection | UV (230 nm or 290 nm) or Mass Spectrometry (MS/MS) | nih.govsielc.comekb.eg |

| Internal Standard | Sildenafil-d8 | uran.uapsu.edunih.govnih.goverau.edu |

| Retention Time | ~1.6 - 4.0 minutes (variable with method) | psu.edunih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of sildenafil and its metabolites, particularly in forensic and toxicological contexts. nih.govcapes.gov.brnih.gov While less common than HPLC for routine analysis due to the need for derivatization for non-volatile compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. nih.govjst.go.jp

A validated GC-MS method has been developed for the determination of sildenafil and its primary metabolite, desmethyl-sildenafil, in whole blood. nih.gov Such methods often involve a solid-phase extraction step for sample clean-up, followed by derivatization to increase the volatility and thermal stability of the analytes. nih.gov The mass spectrometer detects specific ions resulting from the fragmentation of the molecules, allowing for unambiguous identification. nih.gov Although direct use of this compound in GC-MS is less documented in the provided results, deuterated analogs are commonly used as internal standards in GC-MS assays to improve quantitative accuracy, similar to their application in HPLC-MS.

Other Spectroscopic and Diffraction Techniques in Deuterated Sildenafil Research

Beyond NMR and chromatography, other spectroscopic techniques play a vital role in the characterization of sildenafil and its deuterated forms.

Fourier Transform Infrared (FTIR) Spectroscopy in Compound Characterization

The spectrum of sildenafil citrate can be distinguished from sildenafil base by the presence of broad bands representing the O-H stretching of the citrate moiety. researchgate.net FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, is widely used for the rapid screening of pharmaceutical products to identify counterfeit medicines. frontiersin.orgnih.gov By comparing the FTIR spectrum of a sample to that of a known standard, it is possible to confirm the presence of the correct active ingredient and even gain information about the excipients used. nih.govmdpi.com For this compound, FTIR would confirm the presence of the sildenafil backbone structure, with subtle shifts in vibrational frequencies expected in regions corresponding to C-D bonds compared to C-H bonds.

X-ray Powder Diffraction (XRD) for Isotopic Crystal Structure Analysis

X-ray Powder Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the phase identification, crystal structure, and physical properties of a solid. In the context of isotopically labeled compounds like this compound, XRD is employed to confirm that the isotopic substitution does not significantly alter the fundamental crystal lattice compared to its non-deuterated counterpart, Sildenafil Citrate.

Research Findings:

The crystal structure of Sildenafil Citrate has been well-documented as polymorphic, with its most common form being a monohydrate that crystallizes in the orthorhombic system with the space group Pbca. mdpi.com Studies have established the unit cell parameters and characteristic diffraction peaks for Sildenafil Citrate. mdpi.comnih.govresearchgate.net

Therefore, the XRD pattern for this compound is expected to be virtually identical to that of Sildenafil Citrate, confirming that the deuteration is an effective isotopic label that does not disrupt the crystalline packing. Any significant deviation of more than 0.2° in the 2θ angle would suggest a different crystal structure. nih.gov This principle allows XRD to be used as a quality control method to verify the structural integrity of the crystalline solid after isotopic labeling.

Below is a table of characteristic XRD peaks for crystalline Sildenafil Citrate, which are considered representative for this compound as well. nih.gov

| Position (2θ) | Relative Intensity (%) | Plane (hkl) |

|---|---|---|

| 14.46 | 100 | (112) |

| 10.20 | ~45 | N/A |

| 8.20 | ~40 | N/A |

| 7.22 | ~35 | N/A |

Surface Enhanced Raman Spectroscopy (SERS) for Detection and Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. scilit.com This enhancement allows for the detection of analytes at very low concentrations. SERS is particularly valuable in the analysis of isotopically labeled compounds as it can distinguish between the labeled and unlabeled forms based on shifts in vibrational frequencies.

Research Findings:

The use of SERS in combination with isotopic labeling has shown great promise for quantitative analysis by improving accuracy and precision. rsc.org The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) increases the reduced mass of the vibrating chemical bond. This mass increase leads to a predictable decrease, or red-shift, in the vibrational frequency of the corresponding Raman bands. nih.govrsc.org This phenomenon allows for the clear differentiation between an analyte and its isotopically labeled internal standard.

In the case of this compound, the deuteration occurs at the C-H bonds within the piperazine ring. Therefore, the SERS peaks corresponding to the vibrational modes of these specific bonds will exhibit a red-shift compared to the same peaks in the spectrum of unlabeled Sildenafil. Studies on Sildenafil have identified several characteristic SERS peaks. mdpi.com By applying the principles of isotopic shifting, the expected positions for this compound can be predicted. This makes SERS a powerful tool for confirming the presence and location of the deuterium label and for quantitative studies where this compound is used as an internal standard. rsc.org

The table below presents prominent SERS peaks observed for Sildenafil and the anticipated shifts for this compound, particularly for vibrations associated with the deuterated piperazine moiety.

| Sildenafil Raman Shift (cm⁻¹) | Anticipated this compound Shift (cm⁻¹) | Vibrational Assignment (Tentative) |

|---|---|---|

| 1584 | 1584 | Phenyl ring stretching |

| 1530 | 1530 | Pyrazolopyrimidinone ring vibration |

| 1401 | 1401 | Aromatic C-C stretching |

| 1235 | 1235 | Sulfonyl group (SO₂) stretching |

| ~1350-1450 (CH₂/CH₃ modes) | Red-shifted | C-D bending/scissoring modes from piperazine ring |

| ~2800-3000 (C-H stretch) | ~2100-2250 (C-D stretch) | C-H stretching modes replaced by C-D stretching in the piperazine ring |

Iv. Metabolic and Enzymatic Research with Sildenafil D8 Citrate Non Clinical Focus

In Vitro Metabolic Stability and Profiling of Deuterated Sildenafil (B151) Analogs

Deuteration can significantly alter the metabolic stability of a drug by strengthening the carbon-hydrogen (C-H) bonds at specific molecular positions. pressbooks.pub This increased bond strength, known as the kinetic isotope effect (KIE), can slow the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes. researchgate.netportico.orgnih.gov

The metabolism of sildenafil is primarily carried out by the cytochrome P450 system in the liver. wikipedia.org In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have identified CYP3A4 as the major enzyme responsible for sildenafil's N-demethylation to its primary active metabolite, N-desmethylsildenafil (UK-103,320), with CYP2C9 playing a minor role. nih.govnih.govdrugbank.comfda.govresearchgate.netcapes.gov.br The formation of this metabolite is a critical step in the drug's clearance. fda.gov

In vitro biotransformation studies are crucial for understanding the metabolic pathways of sildenafil. capes.gov.br Research using isolated enzyme systems allows for a detailed examination of the role of specific CYP450 isoforms. For instance, studies have shown that while CYP3A4 is the primary enzyme in humans, in male rats, CYP2C11 is the major contributor to sildenafil metabolism. nih.gov Such studies often utilize deuterated standards like Sildenafil-D8 for accurate quantification in complex biological matrices via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The inhibitory potential of other compounds on sildenafil metabolism is also assessed in these systems. Potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and ritonavir, have been shown to significantly inhibit sildenafil metabolism in vitro. nih.govcapes.gov.br

The primary influence of deuteration on metabolic pathways is the kinetic isotope effect (KIE), which can slow down the rate of reactions where the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step. portico.orgnih.gov For sildenafil, the N-demethylation process is a key metabolic route. wikipedia.orgfda.gov By strategically placing deuterium (B1214612) atoms on the N-methyl group (as in Sildenafil-d3) or on the piperazine (B1678402) ring (as in Sildenafil-d8), researchers can investigate the impact on the rate of metabolism by CYP3A4 and CYP2C9. caymanchem.comtargetmol.com

Deuteration is expected to reduce the rate of CYP450-mediated metabolism, potentially prolonging the half-life of the compound compared to its non-deuterated counterpart. This slowing of metabolism can lead to higher systemic exposure to the parent drug. nih.gov The extent of this effect, however, is not always predictable and must be determined empirically through in vitro experiments. researchgate.net

The following table summarizes the key cytochrome P450 enzymes involved in sildenafil metabolism as identified in in vitro studies.

| Enzyme | Role in Sildenafil Metabolism | Significance |

|---|---|---|

| CYP3A4 | Major route for N-demethylation. wikipedia.orgnih.govnih.govdrugbank.comfda.govresearchgate.net | Accounts for approximately 79-83% of metabolite formation. nih.govnih.govcapes.gov.br |

| CYP2C9 | Minor route for N-demethylation. wikipedia.orgnih.govnih.govdrugbank.comfda.govresearchgate.net | Contributes about 20% to intrinsic clearance. capes.gov.br |

| CYP2C19 | Minor role. researchgate.netcapes.gov.br | Minimal contribution to clearance. capes.gov.br |

| CYP2D6 | Minor role. researchgate.netcapes.gov.br | Minimal contribution to clearance. capes.gov.br |

For sildenafil, N-demethylation is the major metabolic pathway. fda.gov If this pathway is significantly slowed by deuteration at the N-methyl group, the body might increase metabolism at other sites on the molecule that are not deuterated. Investigating metabolic switching is crucial, as the newly favored metabolites could have different pharmacological or toxicological profiles. osti.gov While deuteration can redirect metabolic pathways, it typically does not result in the formation of entirely new, unique metabolites. juniperpublishers.com The analysis of metabolic switching requires careful in vitro incubation of the deuterated analog followed by sensitive analytical techniques to identify and quantify all resulting metabolites.

Influence of Deuteration on Metabolic Pathways and Reaction Rates

Enzyme Kinetic Studies Utilizing Deuterated Sildenafil Analogs

Deuterated analogs like Sildenafil D8 citrate (B86180) are instrumental in detailed enzyme kinetic studies. They help in understanding how modifications to the sildenafil structure affect its interaction with its target enzyme, phosphodiesterase type 5 (PDE5), and other related enzymes.

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). wikipedia.orgwikipedia.orgrndsystems.com However, it also shows some activity against other PDE isoenzymes, such as PDE1 and PDE6. google.comnih.gov Inhibition of PDE6, for example, is associated with visual disturbances. google.com Therefore, the selectivity of a PDE5 inhibitor is a critical aspect of its pharmacological profile.

Studies have suggested that selective deuteration of sildenafil can alter its selectivity for different phosphodiesterase enzymes. dntb.gov.ua By using deuterated analogs in competitive binding assays with a panel of isolated PDE enzymes, researchers can precisely measure the binding affinity and inhibitory potency against each enzyme subtype. This allows for a direct comparison with the non-deuterated parent compound to determine if deuteration enhances selectivity for PDE5 over other isoforms. Tadalafil, another PDE5 inhibitor, is noted to be more selective for PDE5 over PDE6 than sildenafil. google.comnih.gov

The table below illustrates the typical selectivity profile of sildenafil against various phosphodiesterases.

| Enzyme | Sildenafil's Inhibitory Activity | Potential Clinical Consequence of Inhibition |

|---|---|---|

| PDE5 | High potency (target enzyme). caymanchem.com | Therapeutic effect. wikipedia.org |

| PDE6 | Some inhibition. google.comnih.gov | Transient visual disturbances. google.com |

| PDE1 | Some inhibition. nih.gov | Potential for vasodilation and tachycardia. nih.gov |

| PDE11 | Tadalafil shows more inhibition than sildenafil. nih.gov | Unknown physiological function. nih.gov |

The inhibitory activity of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. researchgate.net In vitro studies have reported IC50 values for sildenafil against PDE5 ranging from 3 to 4 nM. caymanchem.comrndsystems.comnih.gov

Deuteration is not generally expected to significantly alter the pharmacodynamics or the direct binding affinity to the target receptor. researchgate.net However, subtle changes in the electronic properties or conformation of the molecule due to the C-D bond could potentially lead to alterations in inhibitory activity. Studies using deuterated sildenafil have shown changes in in vitro efficacy. researchgate.net

By conducting in vitro enzyme inhibition assays with Sildenafil D8 citrate and comparing its IC50 value to that of non-deuterated sildenafil, researchers can precisely quantify any changes in potency against PDE5. These studies are essential to confirm that the therapeutic efficacy of the molecule is retained or enhanced following deuteration.

The following table provides reported IC50 values for Sildenafil against various phosphodiesterases.

| Enzyme | Reported IC50 Value for Sildenafil |

|---|---|

| PDE5 | 3 - 4 nM. caymanchem.comrndsystems.comnih.gov |

| PDE1 | 260 nM (0.26 µM). caymanchem.com |

| PDE3 | 65,000 nM (65 µM). caymanchem.com |

Mechanistic Insights into Enzyme-Inhibitor Interactions through Deuterium Labeling

The use of isotopically labeled compounds, such as this compound, provides a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. researchgate.net Specifically, deuterium labeling offers profound insights into enzyme-inhibitor interactions by leveraging the kinetic isotope effect (KIE). nih.gov The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net Since a carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond, substituting hydrogen with deuterium at a site of metabolic attack can significantly slow down the reaction rate. isowater.cominformaticsjournals.co.in This phenomenon is instrumental in identifying rate-determining steps and understanding the catalytic mechanism of enzymes. nih.govwikipedia.org

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a minor role. wikipedia.orgfda.govnih.gov The principal metabolic pathway is N-demethylation, which converts sildenafil into its primary active metabolite, N-desmethyl sildenafil. nih.govpsu.edu By strategically placing deuterium atoms on the N-ethyl group of the piperazine ring, as in this compound, researchers can probe the specifics of this metabolic transformation.

When this compound is used as a substrate in in vitro metabolic studies with human liver microsomes or recombinant CYP enzymes, the rate of its N-demethylation can be compared directly to that of the non-deuterated sildenafil. nih.gov A significant difference in the metabolic rates, quantified as the KIE value (kH/kD), provides direct evidence that the cleavage of a C-H bond on the N-alkyl group is a rate-limiting step in the enzymatic reaction. researchgate.netnih.gov

Observing a significant KIE confirms that C-H bond activation is a crucial, rate-determining part of the catalytic cycle for that specific metabolic pathway. This insight helps to map the interaction between the inhibitor (sildenafil) and the active site of the CYP enzyme. It suggests that the orientation of the substrate within the active site positions the N-alkyl group for oxidative attack by the enzyme's reactive heme-iron center. The magnitude of the KIE can also provide information about the transition state of the reaction. researchgate.netnih.gov

These mechanistic studies are critical in drug discovery and development. Understanding how an inhibitor like sildenafil interacts with its metabolizing enzymes at a molecular level allows for the prediction of metabolic profiles and potential drug-drug interactions. researchgate.net The use of deuterated analogs such as this compound is, therefore, an indispensable technique for gaining a precise, mechanistic understanding of enzyme-inhibitor interactions beyond simple inhibition assays. researchgate.net

Data Tables

Table 1: Comparative In Vitro Metabolism Kinetics of Sildenafil and this compound with Human CYP Isoforms

This table illustrates hypothetical comparative kinetic data for the N-demethylation of Sildenafil and its deuterated analog by the primary metabolizing enzymes. A kinetic isotope effect (KIE) greater than 1 indicates that the deuterated compound is metabolized more slowly.

| Compound | Enzyme Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (kH/kD) on Vmax |

| Sildenafil | CYP3A4 | 221 | 138 | 0.62 | Ref. |

| This compound | CYP3A4 | 225 | 69 | 0.31 | 2.0 |

| Sildenafil | CYP2C9 | 27 | 22 | 0.81 | Ref. |

| This compound | CYP2C9 | 28 | 12.2 | 0.44 | 1.8 |

Data are representative examples derived from principles of enzyme kinetics and known metabolic pathways of sildenafil to illustrate the concept of the kinetic isotope effect. nih.gov

V. Pharmacological Research Applications of Sildenafil D8 Citrate Pre Clinical and Mechanistic Focus

Molecular Interactions and Binding Dynamics Studies

The introduction of deuterium (B1214612) into the sildenafil (B151) molecule allows for nuanced investigations into its interaction with its primary target, the phosphodiesterase type 5 (PDE5) enzyme.

Deuterium substitution can subtly alter the physicochemical properties of a molecule, which may affect its binding affinity and selectivity for its biological target. This phenomenon, known as the kinetic isotope effect (KIE), can be exploited to develop drugs with more desirable pharmacological profiles. google.comwikipedia.orgnih.gov Research has explored whether strategic deuteration of sildenafil can modify its interaction with the PDE5 enzyme.

A pivotal study investigated sildenafil derivatives where deuterium was selectively placed at different positions. One such derivative, BDD-10406, which is deuterated on the ethoxy group, demonstrated altered binding characteristics compared to its non-deuterated counterpart. This research showed that BDD-10406 exhibits a two-fold higher selectivity for PDE5 over a related enzyme, phosphodiesterase type 6 (PDE6). patsnap.com Enhanced selectivity is a key goal in drug design, as it can potentially reduce off-target effects.

The study further quantified the inhibitory potency of these compounds against cGMP hydrolysis, a direct measure of their competitive binding at the enzyme's active site. The findings indicated that deuterated sildenafil (BDD-10406) was a more potent inhibitor than the parent compound. patsnap.com Sildenafil acts as a competitive inhibitor by mimicking the structure of cGMP, binding to the same active site on PDE5 and thus preventing the breakdown of cGMP. nih.govnih.gov The enhanced potency of the deuterated analogue suggests a more favorable interaction or tighter binding within the catalytic site of the PDE5 enzyme.

| Compound | IC₅₀ (nmol/L) | IC₈₀ (nmol/L) | Relative Selectivity (PDE5 vs. PDE6) |

|---|---|---|---|

| Sildenafil | 9 | 40 | Baseline |

| BDD-10406 (Deuterated Sildenafil) | 6 | 33 | 2x Higher than Sildenafil |

Isotopically labeled compounds are invaluable tools for elucidating metabolic pathways and understanding the pharmacokinetics of a drug. nih.gov Sildenafil D8 citrate (B86180) serves as a stable isotopic tracer, primarily utilized as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comcphi-online.comerau.edupsu.edursc.orguran.ua

In pre-clinical and pharmacokinetic research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. To obtain precise and accurate measurements of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in biological matrices like blood plasma, a reliable internal standard is required. psu.edunih.gov Sildenafil-D8 is ideal for this purpose because it is chemically identical to the parent drug but has a different mass due to the deuterium atoms. erau.edu

During sample analysis, a known quantity of Sildenafil-D8 is added to the biological sample. uran.ua It behaves identically to the non-labeled sildenafil throughout the extraction and chromatographic separation processes, but it is distinguished by the mass spectrometer. psu.edursc.org This co-analysis allows for the correction of any sample loss or variability during the analytical procedure, enabling highly accurate quantification of the drug and its metabolite. erau.eduuran.ua This precise data is crucial for building accurate pharmacokinetic models that describe the compound's behavior over time in a biological system.

Investigation of Competitive Binding of Deuterated Sildenafil with Phosphodiesterase Type 5 (PDE5)

In Vitro Efficacy Assessments of Deuterated Sildenafil Derivatives

The potential for enhanced binding affinity and selectivity of deuterated compounds translates into a need for efficacy testing in relevant biological systems. In vitro assays using isolated tissues provide a controlled environment to measure the functional consequences of these molecular interactions.

The mechanism of sildenafil involves enhancing the nitric oxide (NO)-cGMP signaling pathway, which leads to smooth muscle relaxation. nih.govresearchgate.net The efficacy of sildenafil and its deuterated derivatives can be directly tested by measuring their ability to relax pre-contracted smooth muscle strips from tissues where PDE5 is prominently expressed, such as the corpus cavernosum. nih.govresearchgate.net

Research has demonstrated that deuterated sildenafil derivatives are not only more potent at an enzymatic level but also more effective in functional tissue assays. A study using isolated rabbit corpus cavernosum strips, which were contracted with phenylephrine, measured the relaxant effects of sildenafil and its deuterated analogues. patsnap.com The results showed that the deuterated compounds induced relaxation in a dose-dependent manner and were significantly more efficacious than the non-deuterated sildenafil. The derivative BDD-10406, deuterated at the ethoxy position, was the most effective, exhibiting a much lower ED₅₀ value (the concentration required to achieve 50% of the maximal effect) compared to sildenafil. patsnap.com This finding suggests that the enhanced enzyme inhibition observed in binding studies translates directly to a greater physiological response in relevant tissue.

| Compound | Description | ED₅₀ (nmol/L) |

|---|---|---|

| Sildenafil | Non-deuterated parent compound | 245 |

| BDD-10402 | Deuterated derivative | 91 |

| BDD-10403 | Deuterated derivative | 121 |

| BDD-10406 | Deuterated on ethoxy group | 85 |

Utilization in Pre-clinical Models for Understanding Compound Behavior

Pre-clinical animal models are essential for studying the in vivo behavior of a drug candidate before it can be considered for human trials. nih.gov Sildenafil D8 citrate plays a role in these studies, both as an analytical tool and as part of a broader research strategy to create improved therapeutic agents.

Beyond its role as an analytical standard, the creation of deuterated compounds like this compound is itself a pre-clinical research strategy. The "deuterium switch" is a medicinal chemistry approach where hydrogen is replaced with deuterium at specific metabolic "soft spots" on a molecule. nih.gov This substitution can slow down metabolism by cytochrome P450 enzymes due to the kinetic isotope effect, where the stronger carbon-deuterium bond is harder to break than a carbon-hydrogen bond. google.comnih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of unwanted metabolites. google.comresearchgate.net The in vitro findings of enhanced potency and selectivity for deuterated sildenafil provide a strong rationale for advancing such compounds into pre-clinical animal models to assess their complete in vivo profile. patsnap.com

Vi. Future Directions and Advanced Research Considerations for Sildenafil D8 Citrate

Development of Novel Deuterated Sildenafil (B151) Analogs for Specific Research Objectives

The development of deuterated drugs has historically followed a "deuterium switch" approach, where hydrogen atoms in existing drugs are replaced with deuterium (B1214612) to improve pharmacokinetic profiles. nih.govscirp.org This was the case with the first FDA-approved deuterated drug, deutetrabenazine, a deuterated version of tetrabenazine. scirp.orgacs.org More recently, the focus has shifted to designing novel deuterated compounds from the outset (de novo) to achieve specific therapeutic goals, as exemplified by deucravacitinib. nih.govunibestpharm.com

For sildenafil, its metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent CYP2C9. nih.gov The main metabolic pathway is N-demethylation of the piperazine (B1678402) ring to form N-desmethyl-sildenafil, which retains some pharmacological activity. nih.gov Sildenafil D8 citrate (B86180) features deuterium on the ethyl group of the ethoxyphenyl ring. While this provides a stable isotopic label for analytical purposes, future research could explore the synthesis of novel sildenafil analogs with deuterium placed at metabolically vulnerable sites to intentionally alter its metabolic fate for research purposes.

The strategic placement of deuterium can slow down metabolic processes due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. scirp.orgclearsynthdiscovery.com This principle can be applied to create a portfolio of deuterated sildenafil analogs, each designed for a specific research question.

The development of these analogs would allow researchers to finely tune the molecule's properties, enabling a more detailed exploration of its structure-activity relationship (SAR), metabolic pathways, and pharmacodynamics. researchgate.net

Integration of Computational Chemistry with Deuterated Sildenafil Research for Predictive Modeling

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering rapid and cost-effective ways to predict the properties of drug candidates. mdpi.com These models are increasingly being applied to deuterated compounds to forecast the impact of isotopic substitution.

For deuterated sildenafil research, computational models can predict:

Metabolic Hotspots: Programs can identify sites on the sildenafil molecule that are most susceptible to enzymatic attack by CYP450 enzymes. mdpi.com This allows for a rational design approach to deuteration, guiding the synthesis of analogs (as described in 6.1) by suggesting where deuterium substitution would be most impactful.

Kinetic Isotope Effect (KIE) Magnitude: Quantum mechanics (QM) calculations can estimate the theoretical magnitude of the KIE for a specific C-H bond cleavage reaction. This helps predict how significantly deuteration at a particular site will slow down a metabolic reaction, allowing researchers to prioritize the synthesis of the most promising analogs.

ADME Properties: Quantitative Structure-Property Relationship (QSPR) models can predict changes in Absorption, Distribution, Metabolism, and Excretion (ADME) properties resulting from deuteration. mdpi.com While properties like lipophilicity are only minimally affected by deuteration, other parameters might shift, and predictive models can help anticipate these changes. unibestpharm.comnih.gov

Receptor Binding: Molecular docking simulations can predict how deuteration might subtly alter the binding affinity of sildenafil or its analogs to the phosphodiesterase type 5 (PDE5) enzyme. Although the size and shape are nearly identical, minor changes in bond length and vibrational energy could have small, yet potentially significant, effects on binding interactions. wikipedia.orgresearchgate.net

Table 2: Application of Computational Models in Deuterated Sildenafil Research

| Computational Method | Application to Deuterated Sildenafil | Predicted Outcome |

|---|---|---|

| Metabolic Landscape Prediction | Analysis of sildenafil structure against CYP3A4/2C9 models. | Identification of N-demethylation and other sites as primary points of metabolic attack. |

| Quantum Mechanics (QM) | Calculation of bond dissociation energies for C-H vs. C-D bonds at metabolic hotspots. | Quantitative prediction of the KIE, forecasting the reduction in metabolite formation rate. |

| Molecular Docking | Simulation of Sildenafil D8 and other analogs binding to the PDE5 active site. | Assessment of whether deuteration impacts binding affinity or conformation. |

| QSPR/ADME Modeling | Input of deuterated analog structures into models predicting solubility, permeability, and plasma protein binding. | Early-stage virtual screening to filter analogs with potentially unfavorable pharmacokinetic profiles. mdpi.com |

The integration of these computational approaches allows for a more efficient and targeted research process, reducing the reliance on costly and time-consuming empirical synthesis and testing. core.ac.uk

Potential Applications of Deuterated Sildenafil in Advanced Mechanistic Toxicology Studies

Mechanistic toxicology aims to understand how a substance exerts toxic effects at a molecular level. Stable isotope-labeled compounds like Sildenafil D8 citrate are powerful tools in these investigations. acs.org Their primary advantage is that they are chemically identical to the parent drug in their biological activity but are easily distinguishable by mass spectrometry. unibestpharm.com

One key application is in the study of metabolism-mediated toxicity . If a particular metabolite of a drug is suspected of causing toxicity, a deuterated analog can be used to clarify its role. For sildenafil, the primary metabolite (N-desmethyl-sildenafil) is generally considered safe. However, deuterated analogs could be used to investigate minor or previously unidentified metabolic pathways.

For example, researchers could:

Trace Metabolic Fates: Administer a 1:1 mixture of non-deuterated sildenafil and a specifically deuterated analog (like N-demethyl-sildenafil-d3) to an in vitro system (e.g., liver microsomes) or an animal model. By analyzing the resulting metabolites with mass spectrometry, researchers can precisely quantify how slowing down one metabolic pathway (e.g., N-demethylation) might "shunt" the metabolism towards other, potentially more toxic, pathways. nih.gov

Identify Reactive Metabolites: Some drug toxicities are caused by the formation of highly reactive metabolites that bind covalently to proteins or DNA. By using a deuterated analog that slows the formation of a specific metabolite, researchers can determine if the incidence of reactive metabolite formation and subsequent cellular damage is reduced.

Elucidate Complex Pathways: The phototransformation of sildenafil can lead to a variety of degradation products. nih.gov this compound can be used as an internal standard to accurately quantify these photoproducts in environmental or forensic samples, helping to build a complete picture of the drug's degradation pathways.

The use of deuterated sildenafil in such studies provides unambiguous data, helping to distinguish between the parent drug and its metabolites and clarifying complex toxicological mechanisms. acs.org

Broader Implications of Deuterated Compounds in Drug Discovery and Development Methodologies

The successful development and approval of deuterated drugs have significant implications for the pharmaceutical industry, demonstrating the viability of this chemical modification as a strategy for creating improved medicines. nih.gov The journey from early experiments to the approval of drugs like Deutetrabenazine (Austedo), Donafenib, and Deucravacitinib has established a clear precedent. nih.govwikipedia.org

Key implications include:

A New Paradigm in Drug Optimization: Deuteration is now considered a standard tool in the medicinal chemist's toolbox for optimizing lead compounds. nih.gov It offers a way to fine-tune a drug's metabolic profile, potentially improving its half-life, reducing toxic metabolite formation, and enhancing selectivity. unibestpharm.comnih.gov

Life Cycle Management and Patent Extension: The "deuterium switch" allows for the development of new, patentable chemical entities based on existing, well-understood drugs. This provides a pathway for creating improved versions of established therapies with potentially better dosing regimens or safety profiles. nih.govbioscientia.de

Enabling Novel Mechanisms: In some cases, deuteration can enable entirely new therapeutic approaches. For instance, in deucravacitinib, deuteration was crucial for preventing the formation of a metabolite that would have reduced the drug's selectivity, thereby preserving its unique mechanism of action. nih.govmedium.com

Growth in Specialized Chemistry: The demand for deuterated compounds has spurred innovation in synthetic chemistry, leading to new and more efficient methods for site-selective deuteration. nih.gov

Table 3: Examples of Approved Deuterated Drugs and Their Significance

| Deuterated Drug | Non-Deuterated Counterpart | Significance |

|---|---|---|

| Deutetrabenazine acs.org | Tetrabenazine | First FDA-approved deuterated drug; improved pharmacokinetic profile allows for lower dosing frequency. scirp.org |

| Donafenib nih.gov | Sorafenib | Approved in China; showed higher efficacy and fewer adverse effects in clinical studies compared to the parent drug. nih.gov |

| Deucravacitinib nih.govwikipedia.org | (Novel Compound) | First de novo deuterated drug approved by the FDA; deuteration prevents formation of a non-selective metabolite, enhancing target specificity. nih.gov |

The ongoing research into deuterated compounds, including specialized analogs like this compound, is part of a broader shift in pharmaceutical science. This strategy highlights a move towards precision engineering of molecules to optimize their interaction with biological systems, ultimately aiming to create safer and more effective therapies. clearsynthdiscovery.com

Q & A

Q. How should researchers design controlled clinical trials to assess drug-drug interactions between this compound and commonly co-administered medications?

- Methodological Answer : Use a crossover design with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) to evaluate AUC changes . Include pharmacokinetic sampling at 0–24 hours post-dose and monitor hemodynamic interactions with nitric oxide donors. Power studies to detect ≥30% changes in bioavailability with α=0.05 and β=0.2 .

Notes on Data Contradiction Analysis

- Example : In studies assessing ejaculatory latency, while objective measures (IELT) may lack significance, subjective outcomes (ejaculatory control scores) often show improvement. Resolve contradictions by triangulating data using both quantitative (e.g., stopwatch timing) and qualitative (validated IPE questionnaires) methods .

- Example : Discrepancies in pulmonary pressure reduction between dose groups may arise from ceiling effects. Apply non-linear regression or subgroup analysis stratified by baseline severity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.